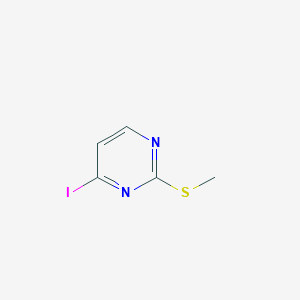

4-Iodo-2-(methylthio)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Advanced Organic Synthesis

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.gov Its derivatives are not only fundamental components of life, forming the structural basis of nucleobases like cytosine, thymine, and uracil (B121893) in DNA and RNA, but they are also prevalent in a wide array of natural products and synthetic molecules with significant biological activities. numberanalytics.comnih.govstudysmarter.co.uk The pyrimidine core is a privileged scaffold in drug discovery, with numerous FDA-approved drugs featuring this motif for the treatment of diverse diseases, including cancer, viral infections, and bacterial infections. nih.gov The inherent biological relevance of the pyrimidine structure allows its derivatives to readily interact with biomolecules such as enzymes and nucleic acids. nih.gov This inherent bioactivity, coupled with the ring's susceptibility to a variety of chemical modifications, makes pyrimidine and its analogues highly valuable targets and building blocks in modern organic synthesis. numberanalytics.comslideshare.netorganic-chemistry.org

Strategic Role of Halogen and Thioether Functionalities in Pyrimidine Reactivity

The introduction of halogen and thioether groups onto the pyrimidine ring dramatically influences its chemical reactivity, providing strategic handles for further molecular elaboration.

The thioether group , specifically the methylthio (-SMe) group, also plays a crucial role. It can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. arkat-usa.org This transformation converts the methylthio group into a much better leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions at the C2-position. arkat-usa.org This two-step sequence allows for the introduction of a wide range of nucleophiles that would not react directly with the thioether. The sulfur atom itself can also act as a halogen bond acceptor in certain contexts. acs.org This dual functionality—stability under certain conditions and facile activation for displacement under others—provides a layer of orthogonal reactivity that is highly valuable in multi-step syntheses.

Overview of 4-Iodo-2-(methylthio)pyrimidine as a Versatile Synthetic Intermediate

This compound is a solid chemical compound that embodies the strategic advantages conferred by both iodo and methylthio functionalities on a pyrimidine core. sigmaaldrich.com Its structure presents two distinct and differentially reactive sites, making it an exceptionally versatile building block for the synthesis of complex, polysubstituted pyrimidines.

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The highly reactive C4-iodo position readily engages in reactions that form new carbon-carbon and carbon-nitrogen bonds. For instance, it can be utilized in:

Suzuki-Miyaura Coupling: To introduce aryl or vinyl substituents by reacting with boronic acids or their derivatives. yonedalabs.comorganic-chemistry.orgresearchgate.net

Sonogashira Coupling: To form carbon-carbon triple bonds by coupling with terminal alkynes, a key transformation for creating extended π-systems or linking molecular fragments. wikipedia.orgtandfonline.comorganic-chemistry.orgnih.gov

Buchwald-Hartwig Amination: For the synthesis of 4-aminopyrimidines through the formation of a carbon-nitrogen bond with a primary or secondary amine. organic-chemistry.orgwikipedia.orgyoutube.com

Simultaneously, the 2-methylthio group remains intact during these transformations, available for subsequent modification. As previously mentioned, it can be oxidized to a sulfone and displaced by various nucleophiles, allowing for a sequential and controlled diversification of the pyrimidine scaffold. arkat-usa.org This strategic, two-pronged reactivity makes this compound a valuable intermediate for constructing libraries of complex pyrimidine derivatives for screening in drug discovery and materials science. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1122-74-3 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₅H₅IN₂S | sigmaaldrich.com |

| Molecular Weight | 252.08 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | SECBGKYJKCNDID-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | CS(C=1N=C(I)C=CN=1)=S | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECBGKYJKCNDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397457 | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-74-3 | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 4 Iodo 2 Methylthio Pyrimidine

Electrophilic and Nucleophilic Characteristics of the Pyrimidine (B1678525) Core in 4-Iodo-2-(methylthio)pyrimidine

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring susceptible to attack by nucleophiles. In this compound, the electronic properties of the ring are further influenced by the iodo and methylthio substituents.

The iodine atom at the C4 position acts as a good leaving group, a characteristic that is exploited in various substitution and cross-coupling reactions. The methylthio group at the C2 position also influences the ring's reactivity. While it is less readily displaced than a halogen, it can be substituted under specific conditions.

Exploiting the Iodine Substituent in Cross-Coupling Transformations

The carbon-iodine bond in this compound is a key functional handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making iodo-substituted pyrimidines highly reactive partners. wikipedia.orgproprogressio.hu

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgbyjus.com The reaction can often be carried out under mild conditions, contributing to its broad applicability in the synthesis of complex molecules. wikipedia.orgbyjus.com

In the context of this compound, the Sonogashira reaction allows for the introduction of various alkynyl groups at the C4 position. A general scheme for this transformation is the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt such as copper(I) iodide (CuI), and a base like triethylamine (B128534) (Et₃N) in a suitable solvent.

A convenient protocol for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines has been developed utilizing Sonogashira reactions. tandfonline.com This indicates the utility of this reaction for creating diverse pyrimidine derivatives.

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Pyrimidine Substrate | This compound | Electrophile |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst |

| Copper Co-catalyst | CuI | Co-catalyst, activates the alkyne |

| Base | Triethylamine, Diisopropylamine | Neutralizes HX by-product |

This table presents a generalized summary of typical reaction components.

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, forming carbon-carbon bonds between organoboron compounds (like boronic acids or esters) and organic halides or triflates. proprogressio.hu This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.com

For this compound, the Suzuki reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base is a common strategy. mdpi.commdpi.com Studies on related halopyrimidines have shown that the reactivity of the halogen is crucial, with iodine being more reactive than bromine or chlorine. proprogressio.hu The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing side reactions like hydrodehalogenation. proprogressio.humdpi.com

Systematic studies on the Suzuki-Miyaura cross-coupling of iodinated pyrimidines within DNA strands have revealed that 5-iodopyrimidines are more reactive than 7-iodo-7-deazapurines, highlighting the influence of the heterocyclic core on reactivity. nih.gov

Table 2: Key Components in Suzuki-Miyaura Coupling

| Component | Example | Function |

|---|---|---|

| Pyrimidine Substrate | This compound | Electrophile |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | Nucleophile source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Base | K₂CO₃, K₃PO₄, NaHCO₃ | Activates the organoboron species |

This table outlines typical reagents and their roles in the Suzuki-Miyaura coupling.

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A significant advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. nih.gov However, a major drawback is the toxicity of the tin compounds. organic-chemistry.orgnih.gov

This compound can serve as the electrophilic partner in Stille couplings, reacting with various organostannanes to form a new carbon-carbon bond at the C4 position. wikipedia.org The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The inclusion of copper(I) salts has been shown to enhance the reactivity in some Stille couplings. nih.gov

While Sonogashira and Suzuki couplings are more commonly reported for this specific substrate, the high reactivity of the carbon-iodine bond makes this compound a suitable candidate for other palladium-catalyzed transformations as well, such as the Heck, Hiyama, and Negishi reactions, although specific examples in the literature are less frequent.

Transformations Involving the Methylthio Moiety

While the iodine at C4 is the more reactive site for cross-coupling, the methylthio group at the C2 position can also be targeted for transformation. The methylthio group can be displaced by strong nucleophiles, although this typically requires more forcing conditions compared to the displacement of a halogen at the same position. This displacement reaction provides a route to further functionalize the pyrimidine ring after initial modifications at the C4 position.

The susceptibility of the C2 position to nucleophilic attack is a general feature of 2-substituted pyrimidines. The specific conditions required for the displacement of the methylthio group in this compound would depend on the nature of the incoming nucleophile.

Oxidative Transformations to Sulfonyl Derivatives

The methylthio group of this compound can be readily oxidized to the corresponding methylsulfonyl group. This transformation is significant as it dramatically alters the electronic properties and reactivity of the pyrimidine ring. The resulting 4-iodo-2-(methylsulfonyl)pyrimidine becomes highly activated towards nucleophilic aromatic substitution.

The oxidation is typically achieved using strong oxidizing agents. A common and effective method involves the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate (B81510) dihydrate. asianpubs.org This process is considered environmentally benign compared to methods employing highly toxic reagents like dimethyl sulphate and phosphorus oxychloride. asianpubs.org The general reaction is as follows:

Reaction Scheme for Oxidation:

In a related synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, the oxidation of the corresponding methylthio-pyrimidine was carried out in an aqueous-acidic medium, followed by a purification step involving pH adjustment to the range of 5-8. google.com This suggests that the oxidation process can be conducted under controlled pH conditions to optimize yield and purity. Chinese patent CN101747283B also describes a method for preparing 4,6-dimethoxy-2-methanesulfonyl pyrimidine via oxidation, highlighting the industrial relevance of this transformation. google.com

The resulting sulfonyl group is a strong electron-withdrawing group and an excellent leaving group, which makes the C2 position susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in the synthesis of various substituted pyrimidines.

Regioselectivity and Chemoselectivity in Advanced Synthetic Applications

The presence of multiple reactive sites in this compound—the C4-iodo group, the C2-methylthio group (and its oxidized sulfonyl form), and the nitrogen atoms of the pyrimidine ring—makes regioselectivity and chemoselectivity crucial considerations in its synthetic applications.

Regioselectivity in Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the C4-iodo group is the primary site of reaction. This is due to the inherent reactivity differences of the halogen substituents on the pyrimidine ring, with the C4 and C6 positions being more susceptible to oxidative addition of palladium than the C2 position. mdpi.com For 2,4-dichloropyrimidines, a preference for Suzuki cross-coupling at the C4-position has been observed due to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com By analogy, the C-I bond at the C4 position of this compound is expected to be significantly more reactive than the C-S bond at the C2 position under these conditions.

Studies on the palladium-catalyzed cross-coupling of iodopyrimidines with olefins have also been conducted, further demonstrating the utility of the iodo-group in forming new carbon-carbon bonds. clockss.org The regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, in some dihalogenated N-heteroarenes, ligand-free "Jeffery" conditions have been shown to enhance selectivity for the C4 position. nih.gov

Chemoselectivity in Functional Group Transformations:

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the context of this compound and its derivatives, this is particularly relevant. For example, in the O-alkylation of pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, the reaction proceeds selectively at the oxygen of the pyrimidinone, without affecting the methylthio group on the alkylating agent. nih.govacs.org This demonstrates that the methylthio group can be retained intact while other transformations are carried out on the molecule.

Furthermore, upon oxidation to the sulfonyl derivative, 4-iodo-2-(methylsulfonyl)pyrimidine, the chemoselectivity of nucleophilic substitution can be controlled. Studies on the related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) have shown that different types of amines can selectively displace either the chloride or the sulfone group depending on the reaction conditions and the nature of the amine. researchgate.net For instance, anilines and secondary aliphatic amines in the presence of a weak base selectively displace the chloride, while deprotonated anilines displace the sulfone group. researchgate.net This tunable reactivity allows for the sequential and controlled introduction of different substituents onto the pyrimidine ring.

The following table summarizes the observed regioselectivity in Suzuki coupling of a related dichloropyrimidine:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-(4-methoxyphenyl)pyrimidine | 92 |

| 3 | 3-Tolylboronic acid | 2-Chloro-4-(3-tolyl)pyrimidine | 88 |

| 4 | 2-Thienylboronic acid | 2-Chloro-4-(2-thienyl)pyrimidine | 75 |

| Data adapted from a study on 2,4-dichloropyrimidine, illustrating the preferential reactivity at the C4 position. mdpi.com |

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of this compound is essential for optimizing reaction conditions and predicting product outcomes. Kinetic and spectroscopic studies are powerful tools for this purpose.

Spectroscopic Studies:

NMR spectroscopy is a fundamental technique for characterizing the structure of pyrimidine derivatives and their reaction intermediates. For instance, 1H and 13C NMR, along with 2D techniques like HSQC and HMBC, can unambiguously determine the position of substituents and confirm the regioselectivity of a reaction. nih.gov In a study on a pyrimidine photoproduct, 15N NMR spectroscopy was used to characterize its protonation state as a function of pH, providing insights into its chemical nature and reactivity. nih.gov

UV-vis absorption and fluorescence spectroscopy can be employed to study the interactions of pyrimidine derivatives with other molecules and to follow the progress of a reaction. For example, the binding affinity of a pyrimidine derivative to human serum albumin was investigated using these techniques, revealing details about the quenching mechanism and binding parameters. acs.org

Kinetic Studies:

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, which is crucial for deducing reaction mechanisms. For nucleophilic aromatic substitution (SNAr) reactions, a key mechanistic question is whether the reaction proceeds through a stepwise (addition-elimination) or a concerted mechanism. springernature.comnih.gov

Kinetic investigations of the SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638) revealed a mechanism involving rate-determining deprotonation of the addition intermediate, rather than the initial nucleophilic addition. nih.gov This study also highlighted the "element effect," where the leaving group ability often follows the order F > Cl ≈ Br > I in SNAr reactions where nucleophilic addition is rate-controlling. nih.gov However, for this compound, the high reactivity of the iodo- leaving group is a dominant factor.

A kinetic study on the SNAr reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols demonstrated how spectrophotometry can be used to follow the reaction and determine pseudo-first-order rate constants. researchgate.net The analysis of kinetic data, including Brønsted-type plots and activation parameters, supported an addition-elimination mechanism with the nucleophilic attack as the rate-determining step. researchgate.net

The following table presents kinetic parameters for the SNAr reaction of 2-substituted N-methylpyridinium ions, illustrating the influence of the leaving group on reactivity:

| Leaving Group (at C2) | Relative Rate at 25 °C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| -F | 1.0 | 14.7 | -20.6 |

| -Cl | 1.0 | 14.7 | -20.7 |

| -Br | 1.1 | 14.5 | -20.9 |

| -I | 1.0 | 14.6 | -20.8 |

| -CN | 19.3 | 12.0 | -22.3 |

| Data from a study on N-methylpyridinium ions, showing similar reactivity for halogen leaving groups in a system where nucleophilic addition is not the rate-determining step. nih.gov |

These types of mechanistic studies, combining spectroscopic and kinetic data, are essential for building a comprehensive understanding of the reactivity of this compound and for designing novel and efficient synthetic routes to complex molecules.

Derivatization and Functionalization Strategies Utilizing 4 Iodo 2 Methylthio Pyrimidine

Construction of Densely Substituted Pyrimidine (B1678525) Derivatives via Carbon-Carbon Bond Formation

The iodo substituent at the C4 position of 4-Iodo-2-(methylthio)pyrimidine is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions facilitate the introduction of a wide array of substituents onto the pyrimidine core, leading to the synthesis of densely functionalized molecules. organic-chemistry.org

Key carbon-carbon bond-forming reactions involving this compound include:

Sonogashira Coupling: This reaction couples the iodo-pyrimidine with terminal alkynes in the presence of a palladium-copper co-catalyst system. tandfonline.comwikipedia.org This method provides a direct route to 4-alkynyl-2-(methylthio)pyrimidines. A convenient one-pot, multi-step reaction has been developed for the synthesis of 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines via Sonogashira reactions. tandfonline.com This involves the reaction of amines, terminal alkynes, and 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) in the presence of Pd-Cu catalysts. tandfonline.com

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the iodo-pyrimidine with alkenes. organic-chemistry.orglibretexts.org This reaction is a valuable tool for introducing vinyl groups at the C4 position. Microwave-assisted Heck reactions have been shown to be effective for the synthesis of substituted 2,4-diaminopyrimidine-based compounds. nih.gov

Suzuki Coupling: While less commonly cited for this specific substrate in the initial search, the Suzuki reaction, which couples organoboron compounds with organic halides, is a widely used method for C-C bond formation and could be applied to this compound for the introduction of aryl or vinyl groups.

The strategic application of these coupling reactions allows for the systematic construction of pyrimidine derivatives with diverse carbon-based substituents, which is crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

Iodine-Mediated Functionalization for Novel Compound Libraries

The iodine atom at the C4 position of this compound is a versatile handle for introducing a variety of functional groups, making it an excellent starting point for the generation of novel compound libraries. chemdiv.comlifechemicals.comotavachemicals.combio-connect.nl The high reactivity of the carbon-iodine bond allows for its displacement through various nucleophilic substitution reactions.

This functionalization can be achieved through:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the iodo group by a range of nucleophiles. This includes amines, alcohols, and thiols, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether pyrimidine derivatives, respectively. nih.govchempedia.info

Metal-Catalyzed Cross-Coupling Reactions: As discussed in the previous section, palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings allow for the introduction of carbon-based substituents. tandfonline.comorganic-chemistry.orgnih.gov These reactions significantly expand the diversity of accessible compounds.

The ability to introduce a wide range of functional groups at the C4 position makes this compound a valuable scaffold for creating large and diverse compound libraries for high-throughput screening in drug discovery. nih.gov

Methylthio-Group Facilitated Diversification and Scaffold Manipulation

The methylthio group at the C2 position of the pyrimidine ring offers additional opportunities for molecular diversification and scaffold manipulation. nih.gov This group can be modified in several ways:

Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.govorganic-chemistry.orgorganic-chemistry.org This transformation alters the electronic properties of the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack. The resulting methylsulfinyl or methylsulfonyl groups are good leaving groups and can be displaced by a variety of nucleophiles. nih.gov For example, 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine can be oxidized to 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine using an oxidizing agent like m-chloroperbenzoic acid. arkat-usa.org

Nucleophilic Displacement: The methylthio group itself, or more commonly its oxidized sulfoxide or sulfone derivatives, can be displaced by nucleophiles. This allows for the introduction of different functional groups at the C2 position, further diversifying the pyrimidine scaffold. For instance, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to be displaced by cyanide ions. rsc.org

These manipulations of the methylthio group provide a powerful strategy for fine-tuning the properties of pyrimidine derivatives and for creating novel molecular scaffolds.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another heterocyclic ring. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Examples of fused heterocyclic systems synthesized from this compound precursors include:

Pyrrolopyrimidines: These compounds, which contain a pyrrole (B145914) ring fused to the pyrimidine ring, have been investigated for various therapeutic applications, including as antitumor agents. mdpi.comresearchgate.netresearchgate.net The synthesis of pyrrolopyrimidines often involves the reaction of a suitably functionalized pyrimidine with a molecule that can form the pyrrole ring. For example, the synthesis of pyrrolo[2,3-d]pyrimidines can be achieved through the condensation of an aminopyrimidine with an α-haloketone or aldehyde. researchgate.net

Pyrimido[4,5-d]pyrimidines: This class of compounds, featuring two fused pyrimidine rings, has also shown promising biological activities, including neuroprotective and antioxidant properties. mdpi.comresearchgate.net Their synthesis can be accomplished through a multi-step process starting from functionalized pyrimidine precursors. mdpi.com

The ability to use this compound as a starting material for these complex heterocyclic systems highlights its importance as a versatile building block in synthetic organic chemistry.

Development of Complex Polyfunctional Pyrimidine Scaffolds

The dual reactivity of this compound, with distinct functional handles at the C2 and C4 positions, allows for the systematic and controlled construction of complex polyfunctional pyrimidine scaffolds. By strategically choosing the sequence of reactions, chemists can introduce a variety of functional groups onto the pyrimidine core, leading to molecules with a high degree of structural complexity and diversity.

The development of these scaffolds often involves a combination of the reactions discussed in the previous sections:

Initial functionalization at the C4 position: The iodo group is typically the more reactive site for cross-coupling and nucleophilic substitution reactions. This allows for the initial introduction of a desired substituent at this position.

Modification of the methylthio group: The methylthio group can then be oxidized to the corresponding sulfoxide or sulfone.

Functionalization at the C2 position: The resulting sulfoxide or sulfone can be displaced by a second nucleophile, introducing another functional group at the C2 position.

This stepwise approach allows for the creation of pyrimidine derivatives with multiple points of diversity, which is highly valuable for the development of new pharmaceuticals and functional materials. The ability to generate diverse libraries of such complex molecules is a cornerstone of modern drug discovery. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research of 4 Iodo 2 Methylthio Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Iodo-2-(methylthio)pyrimidine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylthio group and the two aromatic protons on the pyrimidine (B1678525) ring. The methyl group protons typically appear as a sharp singlet, while the pyrimidine protons appear as doublets due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the iodine substituent. For comparison, in the related compound 4-methylpyrimidine, the ring protons are observed at chemical shifts of approximately 9.10, 8.58, and 7.20 ppm. chemicalbook.com The methylthio group protons (-SCH₃) in similar pyrimidine structures typically resonate in the range of 2.5-2.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show five distinct signals corresponding to the four carbons of the pyrimidine ring and the one carbon of the methylthio group. The carbon atom bonded to the iodine (C4) is expected to show a significantly shifted signal due to the heavy atom effect. The chemical shifts for the parent pyrimidine molecule are observed at approximately 157.5, 156.9, and 121.7 ppm. chemicalbook.com The presence of the methylthio and iodo substituents significantly alters these values, providing a unique fingerprint for the molecule. rsc.orgrsc.org

Expected NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -SCH₃ | ~2.5 - 2.7 | Singlet (s) |

| ¹H | H5 | ~7.0 - 7.5 | Doublet (d) |

| ¹H | H6 | ~8.0 - 8.5 | Doublet (d) |

| ¹³C | -SCH₃ | ~14 | - |

| ¹³C | C2 | ~170 | - |

| ¹³C | C4 | ~90 - 100 | - |

| ¹³C | C5 | ~125 | - |

| ¹³C | C6 | ~155 | - |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

For this compound, an SC-XRD analysis would first involve growing suitable single crystals. mdpi.com The analysis of a related compound, 2-Iodo-4,6-dimethylpyrimidine, revealed that it crystallizes in a specific space group with defined unit cell dimensions. nih.gov A similar analysis for this compound would confirm the planarity of the pyrimidine ring and determine the precise orientation of the methylthio group relative to the ring. A key feature of interest would be the C-I bond length and any potential intermolecular halogen bonding (I···N interactions), which are known to influence crystal packing. mdpi.comnih.gov While specific crystallographic data for this compound is not available in the cited literature, the table below outlines the parameters that would be determined from such an analysis.

Typical Crystallographic Parameters Determined by SC-XRD:

| Parameter | Description | Example from a Related Pyrimidine nih.gov |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | Lengths of the cell axes (a, b, c) and angles between them (α, β, γ). | a = 58.83 Å, b = 76.23 Å, c = 103.86 Å, β = 91.3° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | e.g., C-N, C-C, C-S, C-I |

| Bond Angles | The angle formed between three connected atoms. | e.g., C-N-C, N-C-C, C-S-C |

| Torsion Angles | The dihedral angle describing the rotation around a bond. | Defines the conformation of the methylthio group. |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, is used to identify the functional groups and characteristic vibrations of a molecule. nih.gov Each technique provides complementary information based on different selection rules (dipole moment changes for IR, polarizability changes for Raman).

For this compound, the spectra would be characterized by several key vibrational modes. The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed in the 2900-3100 cm⁻¹ region. scirp.org The pyrimidine ring itself has characteristic stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. scirp.org The C-S bond of the methylthio group gives rise to weaker absorptions, while the C-I stretching vibration is a key identifier, typically appearing in the far-infrared region at approximately 500-600 cm⁻¹. docbrown.info Analysis of related pyrimidine derivatives provides a basis for assigning these vibrational modes. mdpi.comresearchgate.netasianpubs.org

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch (-CH₃) | 2900 - 3000 | FT-IR, Raman |

| C=N and C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-H Bending | 1300 - 1470 | FT-IR |

| C-S Stretch | 600 - 800 | Raman |

| C-I Stretch | 500 - 600 | FT-IR, Raman |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov For this compound (C₅H₅IN₂S), the exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. sigmaaldrich.comchemicalbook.com

In addition to the molecular ion peak, mass spectrometry provides information on the molecule's fragmentation pattern, which can further aid in structural confirmation. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. For this compound, common fragmentation pathways would likely involve the loss of the iodine atom, the methyl group, or the entire methylthio radical.

Predicted HRMS Data and Fragmentation for this compound:

| Ion | Formula | Description | Calculated m/z |

|---|---|---|---|

| [M]⁺• | C₅H₅IN₂S | Molecular Ion | 251.9273 |

| [M - I]⁺ | C₅H₅N₂S | Loss of Iodine Radical | 125.0173 |

| [M - CH₃]⁺ | C₄H₂IN₂S | Loss of Methyl Radical | 236.9116 |

| [M - SCH₃]⁺ | C₄H₂IN₂ | Loss of Methylthio Radical | 204.9289 |

Computational and Theoretical Investigations of 4 Iodo 2 Methylthio Pyrimidine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov In the context of 4-Iodo-2-(methylthio)pyrimidine, DFT calculations would be employed to determine the molecule's most stable three-dimensional conformation (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state. Key outputs from these calculations would include optimized bond lengths, bond angles, and dihedral angles. Such data provides a foundational understanding of the molecule's structural parameters. nih.govresearchgate.net

Hypothetical Data Table for DFT Geometry Optimization of this compound: (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | Value Å |

| C4-I | Value Å | |

| C2-S | Value Å | |

| Bond Angle | N1-C2-N3 | Value ° |

| C5-C4-I | Value ° | |

| Dihedral Angle | N3-C2-S-C(H3) | Value ° |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, offering insights into its potential reaction mechanisms. sigmaaldrich.com

Hypothetical FMO Data for this compound: (Note: This table is for illustrative purposes only and is not based on actual computational data.)

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. nih.gov By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability arising from these electronic effects. For this compound, NBO analysis would reveal the nature of bonding and the extent of electron delocalization within the pyrimidine (B1678525) ring and between the ring and its substituents (the iodo and methylthio groups). This provides a more detailed picture of the electronic landscape than a simple Lewis structure. nih.gov

Theoretical Spectroscopy Simulations (e.g., Time-Dependent DFT for UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate electronic absorption spectra, such as UV-Vis spectra. cu.edu.eg By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. For this compound, these simulations would help in understanding its electronic transitions and interpreting experimental spectroscopic data.

Hypothetical TD-DFT Data for this compound: (Note: This table is for illustrative purposes only and is not based on actual computational data.)

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |

| S0 → S1 | Value | Value |

| S0 → S2 | Value | Value |

Assessment of Non-Linear Optical (NLO) Properties Through Computational Methods

Computational methods are frequently used to predict the Non-Linear Optical (NLO) properties of molecules. aps.orgmedjchem.com These properties are related to how a material's polarization responds non-linearly to the strength of an applied electric field, which is important for applications in optoelectronics and photonics. Calculations of properties such as the first hyperpolarizability (β) can indicate a molecule's potential for NLO applications. For this compound, computational assessment of its NLO properties would involve calculating its dipole moment and hyperpolarizability to determine if it possesses characteristics suitable for NLO materials.

Strategic Role of 4 Iodo 2 Methylthio Pyrimidine As a Key Building Block in Specialized Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

The primary utility of 4-Iodo-2-(methylthio)pyrimidine lies in its role as a precursor for more complex, pharmacologically relevant heterocyclic structures. The carbon-iodine bond is relatively weak and highly susceptible to participation in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry for forming carbon-carbon bonds. wikipedia.org

Two prominent examples of such reactions where this building block is valuable are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. libretexts.org this compound can react with a wide range of aryl or vinyl boronic acids or esters to generate 4-substituted pyrimidine (B1678525) derivatives. commonorganicchemistry.comyoutube.com This allows for the direct attachment of diverse aromatic and unsaturated systems to the pyrimidine core, a common strategy in the design of kinase inhibitors and other therapeutic agents. The general mechanism involves the oxidative addition of the iodo-pyrimidine to a palladium(0) catalyst, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the final product. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The use of this compound as the halide component enables the introduction of an alkynyl moiety at the 4-position of the pyrimidine ring. organic-chemistry.org This is particularly significant as the resulting C-C triple bond can be a key structural element in drug candidates or can be further elaborated into other functional groups. Research has shown the successful use of related chloro- and iodo-methylthiopyrimidines in Sonogashira reactions to produce diversely substituted pyrimidines. tandfonline.com

Through these and other coupling strategies, the simple this compound scaffold is efficiently transformed into more elaborate molecules with potential applications in various areas of drug discovery.

Intermediacy in the Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific protein or biomolecule to study its function in biological systems. nih.govrsc.org These tools are essential for target validation in drug discovery and for unraveling complex cellular processes. nih.gov An effective probe often requires a core scaffold for molecular recognition and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) for detection or visualization.

This compound is an ideal intermediate for the synthesis of such probes. Its reactivity in cross-coupling reactions allows for the straightforward attachment of reporter groups or linker arms. For instance, a fluorophore bearing a terminal alkyne could be attached to the pyrimidine scaffold via a Sonogashira coupling. nih.gov Similarly, a boronic acid-functionalized tag could be installed using a Suzuki reaction.

A notable application in this area is the development of bioorthogonal reactions for labeling biomolecules in living systems. nih.gov Researchers have developed copper-free Sonogashira cross-coupling reactions using aminopyrimidine-palladium complexes to selectively functionalize proteins encoded with terminal alkynes in aqueous media and even within bacterial cells. nih.gov This work demonstrates the compatibility of pyrimidine-based chemistry with biological systems and highlights how a reactive handle, such as the iodo group on this compound, can be exploited to construct sophisticated tools for chemical biology. The synthesis of these probes often relies on three main strategies: azide (B81097) and nitro group reduction, nucleophilic attack, and CuS precipitation, all of which capitalize on the unique chemical properties of the target to ensure selectivity. rsc.orgnih.gov

Contribution to Novel Synthetic Pathways for Complex Organic Molecules

The development of novel synthetic pathways often hinges on the ability to perform reactions with high selectivity and efficiency. This compound contributes to this field by providing a building block with well-differentiated reactivity. The carbon-iodine bond is significantly more reactive in palladium-catalyzed couplings than carbon-bromine or carbon-chlorine bonds. wikipedia.org This reactivity difference can be exploited for sequential, site-selective functionalization of more complex poly-halogenated heterocyclic systems, allowing for the controlled and stepwise construction of a target molecule.

Furthermore, the compound is a substrate for advanced and milder coupling methodologies. The development of copper-free Sonogashira reactions, for example, avoids the common side reaction of alkyne homocoupling (Glaser coupling) and allows the reaction to be performed under less stringent conditions, which is crucial when working with sensitive or complex substrates. wikipedia.orgnih.gov More recently, "inverse Sonogashira" reactions, which involve the activation of iodoalkynes to react with C-H bonds, represent an alternative strategy for forming C(sp)-C(sp²) bonds under mild, photoinduced conditions, further expanding the toolkit for complex synthesis. nih.gov The reliable reactivity of the C-I bond in this compound makes it a suitable candidate for inclusion in these innovative and non-traditional synthetic pathways.

Utility in Cascade and Multicomponent Reaction Sequences

Cascade reactions (also known as domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. nih.govbohrium.com These processes lead to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing waste and saving time. rsc.orgrsc.org

The pyrimidine core is a frequent target and product of such reactions. For instance, literature describes the iodine-catalyzed three-component synthesis of pyrimidine-linked imidazopyridines from aryl methyl ketones, 2-aminopyridines, and barbituric acids. nih.gov Other MCRs have been developed to produce novel tetrazolo[1,5-a]pyrimidine (B1219648) derivatives with potential cytotoxic activity. mdpi.com

While the direct use of this compound as a starting component in a documented cascade or multicomponent reaction sequence is not prevalent in the reviewed literature, its structural features are highly relevant to these methodologies. The pyrimidine scaffold itself is often constructed using MCRs. Theoretically, the compound's robust structure and reactive iodo-handle make it a potential candidate for post-MCR functionalization. A complex heterocyclic core could be assembled via a multicomponent reaction, followed by a Suzuki or Sonogashira coupling with this compound to introduce the methylthiopyrimidine motif. Conversely, the reactive iodo-group could serve as a linchpin in a sequential one-pot process that combines a coupling reaction with a subsequent cyclization cascade.

Mentioned Compounds

Q & A

Q. What are the common synthetic routes for preparing 4-Iodo-2-(methylthio)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or iodination of precursor pyrimidines. For example, coupling reactions with imidazothiazole intermediates use Pd(OAc)₂, Cs₂CO₃, and PPh₃ in DMF at 80°C for 12 hours . Iodination methods involve deprotonation with hindered bases like LTMP (lithium tetramethylpiperidide) in THF at –100°C, followed by iodine quenching to achieve regioselective substitution . Optimizing catalyst loading, temperature, and base strength is critical for yields >80%.

Q. Which purification techniques are recommended for isolating this compound with high purity?

Column chromatography using silica gel (100–200 mesh) with hexane/ethyl acetate gradients is standard. Purity validation via TLC (silica gel F254) under UV and iodine vapor detection is essential. Commercial sources report ≥97% purity after flash chromatography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation and skin contact due to potential toxicity. Waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for diverse heterocyclic systems?

Key parameters include:

- Catalyst system : Pd(OAc)₂ with PPh₃ in DMF enables efficient coupling with imidazothiazoles .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to THF.

- Temperature : 80°C balances reaction rate and side-product suppression.

- Base : Cs₂CO₃ outperforms K₂CO₃ in minimizing desulfurization .

Q. What strategies address regioselectivity challenges during functionalization of this compound?

Regioselective deprotonation at the C6 position is achieved using LTMP in THF at –100°C. This generates a 6-lithio intermediate, which reacts with electrophiles (e.g., aldehydes, iodine) to yield C6-substituted derivatives. Steric hindrance from the methylthio group directs selectivity .

Q. How does oxidation of the methylthio group impact downstream applications?

Treatment with oxone (KHSO₅) in MeOH/H₂O at room temperature converts the methylthio (–SMe) group to a sulfone (–SO₂Me), enhancing electrophilicity for nucleophilic aromatic substitution. This step is critical in synthesizing imidazo[2,1-b]thiazole derivatives with anti-melanoma activity .

Q. What mechanistic insights explain contradictions in reported yields for palladium-catalyzed couplings?

Discrepancies arise from competing side reactions, such as homocoupling or catalyst poisoning by sulfur-containing intermediates. Using excess PPh₃ (3 equiv.) stabilizes Pd(0) species, while rigorous degassing of solvents minimizes oxidative dimerization .

Q. How do computational studies guide the design of this compound derivatives for kinase inhibition?

Molecular docking (e.g., with V600E-B-RAF kinase) identifies favorable interactions between the pyrimidine core and ATP-binding pockets. Substituents at C4 (iodo) and C2 (methylthio) enhance hydrophobic and π-stacking interactions, respectively, improving binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.